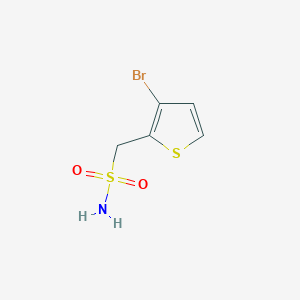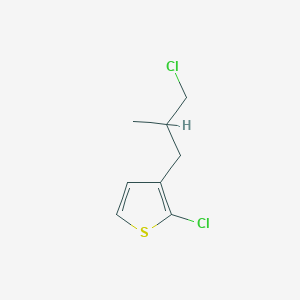
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene is an organic compound with the molecular formula C8H10Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloro-2-methylpropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Industrial Chemistry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In materials science, its electronic properties contribute to the performance of organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(3-chloro-2-methylpropyl)thiophene: A closely related compound with similar chemical properties.
2-Chloro-3-(2-methylpropyl)thiophene: Another derivative of thiophene with a different substitution pattern.
Uniqueness
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C8H10Cl2S |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-chloro-3-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Cl2S/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
LOHRAJKLBUMOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


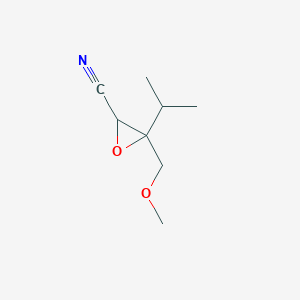
![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine](/img/structure/B13231301.png)
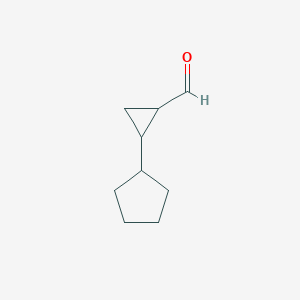
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)
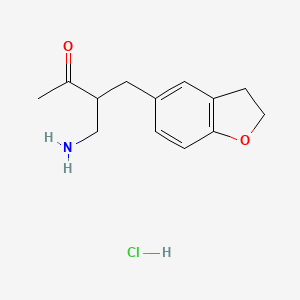
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)
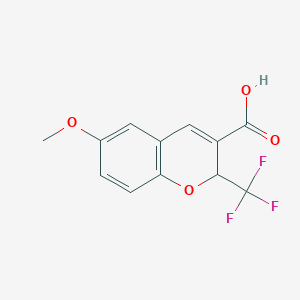
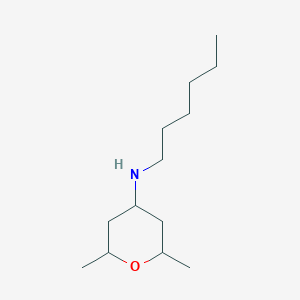
![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)

![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
